Phosphatidic acid is obtained from glycerophospholipid with the help of phospholipase D. 08:0 PA/1,2-dioctanoyl-sn-glycero-3-phosphate (C8-PA) is an mammalian target of rapamycin (mTOR) activator.
Dioctanoyl phosphatidic acid sodium salt
CAS No.: 321883-54-9
Cat. No.: VC2486336
Molecular Formula: C19H36NaO8P
Molecular Weight: 446.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 321883-54-9 |
|---|---|
| Molecular Formula | C19H36NaO8P |
| Molecular Weight | 446.4 g/mol |
| IUPAC Name | sodium;[(2R)-2,3-di(octanoyloxy)propyl] hydrogen phosphate |
| Standard InChI | InChI=1S/C19H37O8P.Na/c1-3-5-7-9-11-13-18(20)25-15-17(16-26-28(22,23)24)27-19(21)14-12-10-8-6-4-2;/h17H,3-16H2,1-2H3,(H2,22,23,24);/q;+1/p-1/t17-;/m1./s1 |
| Standard InChI Key | ZNDNSOYDPUTHKQ-UNTBIKODSA-M |
| Isomeric SMILES | CCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCC.[Na+] |
| SMILES | CCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCC.[Na+] |
| Canonical SMILES | CCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCC.[Na+] |
Introduction
Chemical Structure and Properties
Molecular Structure
The molecular structure of dioctanoyl phosphatidic acid sodium salt consists of a glycerol backbone esterified with two octanoic acid chains (C8:0) at the sn-1 and sn-2 positions, with a phosphate group attached at the sn-3 position. The sodium salt form features the sodium cation associated with the negatively charged phosphate group. This structure confers amphiphilic properties to the molecule, with a hydrophilic phosphate head and hydrophobic fatty acid tails.
The specific arrangement of the functional groups in this molecule is critical to its biological activity. The sn-1 and sn-2 positions of the glycerol backbone bear the octanoyl chains through ester linkages, while the phosphate group at the sn-3 position provides the molecule with its negative charge. This structural configuration is essential for the compound's ability to interact with various cellular components, particularly membrane proteins and lipid bilayers.
Physical and Chemical Properties
Dioctanoyl phosphatidic acid sodium salt possesses several distinct physical and chemical properties that influence its behavior in biological systems and laboratory applications. Table 1 summarizes the key properties of this compound.
Table 1: Physical and Chemical Properties of Dioctanoyl Phosphatidic Acid Sodium Salt
The critical micelle concentration (CMC) of approximately 0.82 mM is particularly significant, as it indicates the concentration above which the compound forms micelles in aqueous solution. This property is essential for its surfactant behaviors and interactions with biological membranes.
Solubility and Stability
Dioctanoyl phosphatidic acid sodium salt demonstrates improved water solubility compared to longer-chain phosphatidic acids due to its relatively short octanoyl chains and the presence of the sodium salt form. This enhanced solubility makes it particularly useful for experimental applications requiring aqueous solutions. The compound exhibits stability under normal laboratory conditions but may undergo hydrolysis in strongly acidic or basic environments, as is typical for ester-containing compounds.
The stability of the compound is influenced by several factors, including temperature, pH, and exposure to light. For optimal storage and use, the compound should be kept in a cool, dry environment, protected from light, and preferably under inert gas to prevent oxidation of the fatty acid chains. Under appropriate storage conditions, the compound maintains its integrity for extended periods, making it suitable for long-term research applications.
Synthesis and Production
Synthetic Routes
Dioctanoyl phosphatidic acid sodium salt can be synthesized through several methods, primarily involving the esterification of glycerol with octanoic acid followed by phosphorylation. The synthesis process typically includes multiple steps to ensure the correct positioning of the fatty acid chains and phosphate group.
A common synthetic route involves:
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Protection of the sn-3 position of glycerol with a temporary protecting group
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Esterification of the available hydroxyl groups at sn-1 and sn-2 positions with activated octanoic acid
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Removal of the protecting group from the sn-3 position
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Phosphorylation of the liberated hydroxyl group
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Formation of the sodium salt through treatment with a sodium base
This approach ensures regioselective placement of the functional groups and yields a product with high purity. Alternative synthetic pathways may involve different protecting group strategies or enzymatic methods for increased stereoselectivity.
Optimization Strategies
The synthesis of dioctanoyl phosphatidic acid sodium salt can be optimized for yield and purity by adjusting various parameters, including solvent types, temperatures, and reactant concentrations. Chromatographic purification methods are typically employed to ensure high purity of the final product. Modern synthetic approaches may incorporate green chemistry principles to reduce environmental impact, such as using less hazardous reagents and solvents, improving energy efficiency, and minimizing waste production.
Recent advances in phospholipid synthesis have explored enzymatic methods as alternatives to traditional chemical synthesis. These approaches utilize lipases and phospholipases to achieve high regioselectivity under mild reaction conditions, potentially offering more environmentally friendly production methods with reduced byproduct formation.
Biochemical Activities and Mechanisms
Interactions with Cellular Components
Dioctanoyl phosphatidic acid sodium salt interacts with various cellular components, particularly those associated with membranes. Its amphiphilic nature allows it to integrate into lipid bilayers and interact with membrane proteins. The compound can influence membrane fluidity and curvature, potentially affecting cellular processes that depend on membrane structure and dynamics.
Research has demonstrated that dioctanoyl phosphatidic acid sodium salt can interact with specific proteins through both electrostatic and hydrophobic interactions. The negatively charged phosphate head group can form ionic bonds with positively charged amino acid residues of proteins, while the hydrocarbon chains interact with hydrophobic domains. These interactions can modulate protein function, localization, and stability, contributing to the compound's effects on cellular signaling and metabolism .
Enzyme Interactions
Dioctanoyl phosphatidic acid sodium salt primarily targets the enzyme phospholipase D (PLD), mimicking the natural substrate phosphatidylcholine. Upon interaction with PLD, the compound can influence enzyme activity, potentially affecting downstream signaling processes. This interaction is significant for research applications aimed at understanding PLD function and regulation.
In addition to PLD, the compound interacts with various other enzymes involved in lipid metabolism and signaling. These interactions can lead to alterations in enzymatic activity, substrate availability, and product formation, contributing to the compound's effects on cellular metabolism and signaling networks. Understanding these enzymatic interactions is crucial for interpreting experimental results and developing targeted applications for this compound.
Research Applications
Cell Biology Studies
Dioctanoyl phosphatidic acid sodium salt has proven valuable in cell biology studies, particularly those investigating membrane dynamics, lipid signaling, and cellular responses to lipid mediators. Its defined structure and known properties make it a useful tool for studying the specific effects of phosphatidic acid in cellular systems .
One notable application is the study of neural stem/precursor cells (NSCs). Research has indicated that this compound may influence the proliferation and differentiation of NSCs, which has potential implications for understanding neurodegenerative diseases and neural regeneration. By using this defined phospholipid, researchers can isolate the effects of phosphatidic acid on neural development and function .
Biochemical Assays
The compound is frequently employed in biochemical assays designed to study enzyme activity, protein-lipid interactions, and membrane properties. Its well-defined structure and consistent composition make it a reliable standard for such applications, allowing for reproducible experimental conditions.
In particular, dioctanoyl phosphatidic acid sodium salt has been used in assays investigating:
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Phospholipase activity and regulation
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Lipid binding proteins and their specificity
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Membrane fusion and vesicle formation
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Signal transduction pathways involving phosphatidic acid
These applications leverage the compound's unique properties to provide insights into fundamental biochemical processes and mechanisms.
Comparative Analysis with Similar Compounds
Dioctanoyl phosphatidic acid sodium salt belongs to a family of phospholipids with varying fatty acid chain lengths and degrees of saturation. Comparing this compound with similar phospholipids provides insights into structure-activity relationships and helps researchers select the most appropriate compound for specific applications.
Table 2: Comparison of Dioctanoyl Phosphatidic Acid Sodium Salt with Related Compounds
| Compound | Fatty Acid Composition | Key Differences | Specific Applications |
|---|---|---|---|
| Dioctanoyl Phosphatidic Acid Sodium Salt | Two octanoyl chains (C8:0) | Medium-chain length, improved water solubility | Cell signaling studies, enzyme assays |
| Dioleoyl Phosphatidic Acid Sodium Salt | Two oleoyl chains (C18:1) | Longer chains with unsaturation, more fluid at room temperature | Membrane fluidity studies, liposome preparation |
| Dipalmitoyl Phosphatidic Acid Sodium Salt | Two palmitoyl chains (C16:0) | Longer saturated chains, more rigid structure | Studies requiring stable, ordered membranes |
| Dioctanoylglycerol (DiC8) | Two octanoyl chains (C8:0), no phosphate | Precursor to dioctanoyl phosphatidic acid, different signaling properties | PKC activation studies, diacylglycerol signaling research |
The differences in fatty acid chain length and saturation significantly influence the physical properties and biological activities of these compounds. Shorter chain compounds like dioctanoyl phosphatidic acid sodium salt typically offer improved water solubility and faster membrane dynamics, making them suitable for specific experimental applications requiring these properties .
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